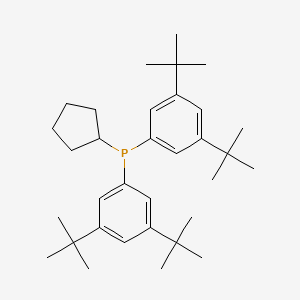
Cyclopentylbis(3,5-di-tert-butylphenyl)phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentylbis(3,5-di-tert-butylphenyl)phosphine is a phosphine ligand known for its application in nickel catalysis. This compound is characterized by its unique structure, which includes a cyclopentyl group and two 3,5-di-tert-butylphenyl groups attached to a phosphorus atom. It is commonly used in various catalytic reactions, particularly in the field of organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
Cyclopentylbis(3,5-di-tert-butylphenyl)phosphine can be synthesized through a multi-step process. One common method involves the reaction of cyclopentylmagnesium bromide with bis(3,5-di-tert-butylphenyl)phosphine chloride. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of Cyclopentylbis(3,5-di-tert-butylphenyl)phosphine may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The final product is subjected to rigorous quality control measures to ensure consistency and reliability for its applications in catalysis.
化学反応の分析
Types of Reactions
Cyclopentylbis(3,5-di-tert-butylphenyl)phosphine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can participate in reduction reactions, often in the presence of reducing agents like lithium aluminum hydride.
Substitution: The phosphine ligand can be substituted with other ligands in coordination complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve transition metal complexes and can be carried out under mild conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: Various substituted phosphine ligands depending on the reactants used.
科学的研究の応用
Cyclopentylbis(3,5-di-tert-butylphenyl)phosphine has a wide range of applications in scientific research:
Biology: The compound is explored for its potential in bioconjugation and as a catalyst in bioorthogonal reactions.
Medicine: Research is ongoing to investigate its role in drug development, particularly in the synthesis of complex organic molecules.
作用機序
The mechanism of action of Cyclopentylbis(3,5-di-tert-butylphenyl)phosphine involves its role as a ligand in catalytic processes. The compound coordinates with transition metals, such as nickel, to form active catalytic complexes. These complexes facilitate various organic transformations by stabilizing reaction intermediates and lowering activation energies. The steric and electronic properties of the ligand influence the reactivity and selectivity of the catalytic process.
類似化合物との比較
Similar Compounds
Tris(2,4-di-tert-butylphenyl)phosphite: Another phosphine ligand with similar steric properties but different electronic characteristics.
Di-tert-butyl(methyl)phosphonium tetrafluoroborate: A phosphonium salt used in similar catalytic applications.
BrettPhos: A phosphine ligand known for its use in palladium-catalyzed cross-coupling reactions.
Uniqueness
Cyclopentylbis(3,5-di-tert-butylphenyl)phosphine is unique due to its specific structure, which provides a balance of steric bulk and electronic properties. This balance makes it particularly effective in nickel-catalyzed reactions, where other ligands may not perform as well. Its ability to enhance nickel catalysis through remote steric effects sets it apart from other similar compounds .
特性
分子式 |
C33H51P |
|---|---|
分子量 |
478.7 g/mol |
IUPAC名 |
cyclopentyl-bis(3,5-ditert-butylphenyl)phosphane |
InChI |
InChI=1S/C33H51P/c1-30(2,3)23-17-24(31(4,5)6)20-28(19-23)34(27-15-13-14-16-27)29-21-25(32(7,8)9)18-26(22-29)33(10,11)12/h17-22,27H,13-16H2,1-12H3 |
InChIキー |
IWPJBOKLLTVJMY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1)P(C2CCCC2)C3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















